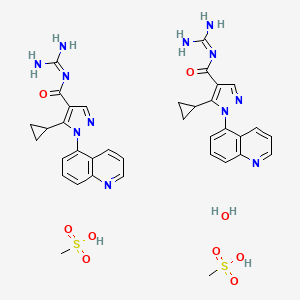
Zoniporide mesylate hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoniporide mesylate hemihydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound has been primarily investigated for its cardioprotective properties, particularly in reducing myocardial ischemic injury during high-risk surgeries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zoniporide mesylate hemihydrate involves the reaction of quinoline derivatives with pyrazole compounds. The key steps include:
Formation of the quinoline core: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazole moiety: This step involves the reaction of the quinoline derivative with a pyrazole compound under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH, temperature, and solvent systems used during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Zoniporide mesylate hemihydrate undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by aldehyde oxidase, leading to the formation of 2-oxozoniporide (M1).
Hydrolysis: The guanidine moiety can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves aldehyde oxidase as the catalyst.
Hydrolysis: Requires aqueous conditions and may be facilitated by acidic or basic catalysts.
Major Products:
2-Oxozoniporide (M1): The primary metabolite formed during oxidation.
Carboxylic acid derivatives: Formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Cardiology: Used to reduce perioperative myocardial ischemic injury in high-risk surgery patients.
Pharmacology: Investigated for its role in modulating sodium-hydrogen exchange and its potential therapeutic benefits.
Toxicology: Studied for its metabolism and excretion profiles in different species.
Wirkmechanismus
Zoniporide mesylate hemihydrate exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This inhibition reduces the influx of sodium ions into cells, thereby decreasing intracellular calcium levels and protecting cardiac cells from ischemic damage . The primary molecular target is NHE-1, and the pathway involves modulation of ion exchange across cellular membranes .
Vergleich Mit ähnlichen Verbindungen
- Rimeporide
- Cariporide
- Benzoylguanidine
Comparison: Zoniporide mesylate hemihydrate is unique due to its high selectivity and potency as an NHE-1 inhibitor. Compared to other similar compounds, it exhibits superior cardioprotective properties and has been shown to effectively reduce myocardial ischemic injury .
Eigenschaften
CAS-Nummer |
336881-22-2 |
|---|---|
Molekularformel |
C36H42N12O9S2 |
Molekulargewicht |
850.9 g/mol |
IUPAC-Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/2C17H16N6O.2CH4O3S.H2O/c2*18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;2*1-5(2,3)4;/h2*1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H3,(H,2,3,4);1H2 |
InChI-Schlüssel |
HGNAEEHUNCEYEO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



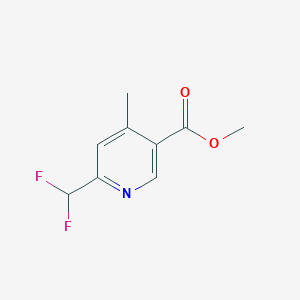
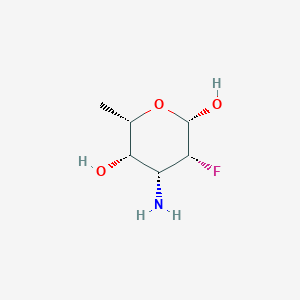
![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)
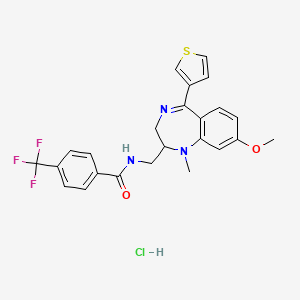
![(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B12840464.png)
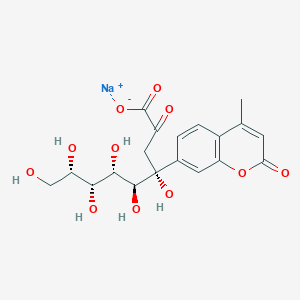


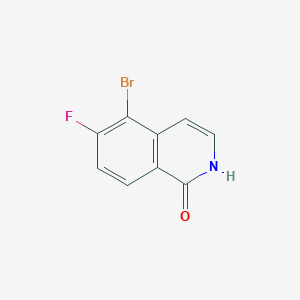
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)
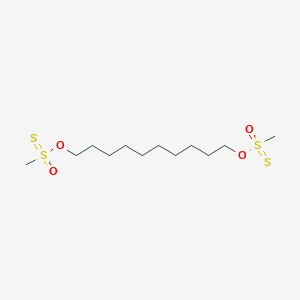
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
